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Compound of Interest

Compound Name: 2-Amino-4-bromo-3-nitropyridine

Cat. No.: B1281731 Get Quote

An in-depth guide for researchers, scientists, and drug development professionals on the

spectroscopic properties of 2-Amino-4-bromo-3-nitropyridine. This document summarizes

available spectroscopic data (NMR, IR, MS) and outlines the general experimental protocols for

their acquisition.

Introduction
2-Amino-4-bromo-3-nitropyridine is a substituted pyridine derivative of interest in medicinal

chemistry and materials science. Its structural characterization is fundamental for its application

in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance

(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for

elucidating and confirming the molecular structure of this compound. This guide provides a

summary of the expected spectroscopic data for 2-Amino-4-bromo-3-nitropyridine and the

general methodologies for obtaining this information.

Spectroscopic Data Summary
While comprehensive, experimentally verified spectroscopic data for 2-Amino-4-bromo-3-
nitropyridine is not readily available in public scientific literature, the following tables present

predicted data and data from closely related analogs to provide a foundational understanding.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
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Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.2-8.4 d ~5.0 H-6

~7.0-7.2 d ~5.0 H-5

~6.5-7.0 br s - NH₂

¹³C NMR (Carbon-13 NMR)

Predicted Chemical Shift (δ, ppm) Assignment

~158-160 C-2

~150-152 C-6

~135-137 C-3

~110-112 C-4

~110-112 C-5

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3450-3300 Strong, Broad N-H stretching (amino group)

3100-3000 Medium C-H stretching (aromatic)

1640-1600 Strong N-H bending (amino group)

1580-1450 Medium-Strong
C=C and C=N stretching

(pyridine ring)

1550-1490 Strong, Asymmetric N-O stretching (nitro group)

1360-1320 Strong, Symmetric N-O stretching (nitro group)

1100-1000 Medium C-N stretching

800-700 Medium-Strong C-Br stretching
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Table 3: Mass Spectrometry (MS) Data
m/z Interpretation

217/219
[M]⁺ Molecular ion peak (presence of Bromine

isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)

201/203 [M-O]⁺

171/173 [M-NO₂]⁺

142 [M-Br]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 2-
Amino-4-bromo-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-bromo-3-nitropyridine
in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: Prepare the sample using one of the following methods:
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KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Instrumentation: Employ a mass spectrometer capable of providing accurate mass

measurements (e.g., a time-of-flight or quadrupole mass analyzer).

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly

visible.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-bromo-3-nitropyridine.
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[https://www.benchchem.com/product/b1281731#spectroscopic-data-nmr-ir-ms-for-2-amino-
4-bromo-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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